molecular formula C20H16ClNO2 B11958009 N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide CAS No. 853356-05-5

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Cat. No.: B11958009
CAS No.: 853356-05-5
M. Wt: 337.8 g/mol
InChI Key: YQDMRCDQPQYMFT-ACCUITESSA-N
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Description

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a benzyl group, a 2-chlorophenyl-substituted furan ring, and an acrylamide backbone. The 2-chlorophenyl and furan moieties are critical for interactions with biological targets, as seen in similar molecules .

Properties

CAS No.

853356-05-5

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

(E)-N-benzyl-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H16ClNO2/c21-18-9-5-4-8-17(18)19-12-10-16(24-19)11-13-20(23)22-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)/b13-11+

InChI Key

YQDMRCDQPQYMFT-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Synthesis of 5-(2-chlorophenyl)furan-2-carbaldehyde: This intermediate can be prepared by the Vilsmeier-Haack reaction of 2-chlorobenzaldehyde with furan.

    Formation of 3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid: The aldehyde is then subjected to a Knoevenagel condensation with malonic acid to form the corresponding acrylic acid.

    Amidation: The final step involves the reaction of the acrylic acid with benzylamine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyl and chlorophenyl groups can enhance its binding affinity and specificity, while the acrylamide moiety can participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Activity

Substituent Compound Example Observed Impact
2-Chlorophenyl Target compound, LGH00045 Enhances enzyme inhibition (e.g., CDC25B)
3,4-Dichlorophenyl compound Increases lipophilicity; broad protease targeting
Nitro (e.g., 4-chloro-2-nitrophenyl) hydrazones Improves electron-withdrawing capacity but may reduce potency
Morpholino (polar group) Compound 16 () Enhances solubility; alters pharmacokinetics

Discussion of Key Findings

  • 2-Chlorophenyl vs. Dichlorophenyl : The 2-chlorophenyl group in the target compound may offer steric advantages over 3,4-dichlorophenyl in enzyme binding, as seen in LGH00045’s low IC50 . However, dichlorophenyl analogs () could exhibit broader target interactions due to increased lipophilicity .
  • Acrylamide vs. Heterocyclic Cores : Acrylamide derivatives (e.g., ) prioritize flexibility and hydrogen bonding, while triazolothiadiazoles () leverage rigid heterocycles for potent inhibition .
  • Functional Group Trade-offs: Cyano groups () enhance electron withdrawal but may introduce toxicity risks, whereas morpholino groups () improve solubility without compromising stability .

Biological Activity

N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

This compound belongs to the acrylamide class of compounds, characterized by the presence of a furan ring and a benzyl group. The chlorophenyl substituent is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The above table summarizes the MIC values for several tested microorganisms, indicating that the compound has varying levels of efficacy against different pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study: MCF-7 Breast Cancer Cells

In a study evaluating the effects on MCF-7 breast cancer cells:

  • Caspase Activation : Treatment with this compound resulted in a significant increase in caspase-3 activity, indicating apoptosis induction.
    Treatment Concentration (µM) Caspase-3 Activity (fold increase)
    Control1.0
    54.5
    107.0

The above data illustrates the dose-dependent activation of caspase-3, reinforcing the compound's potential as an anticancer agent.

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with Target Proteins : The compound may bind to specific proteins involved in cell survival pathways, leading to altered signaling cascades.
  • Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
  • Cell Cycle Arrest : Evidence suggests that treatment can cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

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